(3,5-Di-tert-butylphenyl)boronic acid

Description

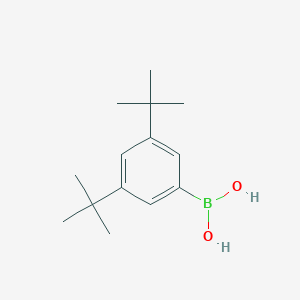

(3,5-Di-tert-butylphenyl)boronic acid (CAS: 197223-39-5, molecular formula: C₁₄H₂₃BO₂, molecular weight: 234.14 g/mol) is a sterically hindered arylboronic acid characterized by two bulky tert-butyl groups at the 3 and 5 positions of the phenyl ring (Figure 1) . This substitution pattern significantly influences its electronic and steric properties, impacting its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

(3,5-ditert-butylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9,16-17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCBIEHUQSGPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466928 | |

| Record name | (3,5-Di-tert-butylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197223-39-5 | |

| Record name | (3,5-Di-tert-butylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-di-tert-butylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,5-Di-tert-butylphenyl)boronic acid can be synthesized by reacting 3,5-di-tert-butylphenol with boric acid . Another method involves the reaction of 1-bromo-3,5-di-tert-butylbenzene with n-butyllithium in tetrahydrofuran, followed by the addition of trimethyl borate . The reaction is typically carried out at low temperatures (-70°C to -78°C) and requires careful handling of reagents to ensure high yields.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as column chromatography .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in Pd-catalyzed cross-couplings to form biaryl structures. Its steric bulk necessitates optimized catalytic systems.

Key Catalytic Systems

-

PdCl₂(PPh₃)₂/Na₂CO₃ : Effective for coupling with aryl halides (e.g., bromobenzene) in 1,2-dimethoxyethane (DME) at 100°C .

-

Pd(OAc)₂/P(tert-Bu)₃ : Accelerates couplings with electron-deficient heterocycles .

Table 2: Representative Coupling Reactions

| Substrate | Catalyst | Base | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| 3-Bromothiophene | [PdBr(Ptert-Bu₃)]₂ | KOH | 95 | 140°C, 4 h | |

| 4-Chloropyrazine | PdCl₂(PPh₃)₂ | Na₂CO₃ | 77 | 100°C, 5 h | |

| Bromobenzene | Pd(OAc)₂ | K₂CO₃ | 88 | 140°C, 7 h |

Boroxine Formation

Dehydration of (3,5-di-tert-butylphenyl)boronic acid under reflux produces cyclic boroxines, critical intermediates in material science .

Reaction Conditions:

Mechanistic Insight : The reaction proceeds via self-condensation, facilitated by the steric protection of tert-butyl groups, which prevents over-oligomerization .

Functionalization in Pharmaceutical Intermediates

The boronic acid serves as a key building block in drug discovery:

-

Anticancer Agents : Coupled with chloropyrazines to form kinase inhibitors .

-

Antioxidants : Derivatives like (3,5-di-tert-butyl-4-hydroxyphenyl)boronic acid show radical-scavenging activity .

Stability and Handling Considerations

Comparative Reactivity with Analogues

| Property | (3,5-Di-t-Bu-Ph)B(OH)₂ | Phenylboronic Acid |

|---|---|---|

| Steric Hindrance | High | Low |

| Coupling Rate (Pd) | Slower | Faster |

| Boroxine Stability | Enhanced | Moderate |

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3,5-di-tert-butylphenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound acts as a boronic acid reagent that couples with aryl halides to produce biaryl compounds. For instance, it has been successfully used to couple with bromo-3-chlorobenzene under palladium catalysis to yield various biaryl derivatives with high yields .

Table 1: Suzuki Coupling Examples Using this compound

| Reaction | Aryl Halide | Catalyst | Yield (%) |

|---|---|---|---|

| Example 1 | Bromo-3-chlorobenzene | Pd(PPh₃)₂Cl₂ | 88% |

| Example 2 | Bromo-4-methoxyphenyl | Pd(OAc)₂ | 70% |

Materials Science

Porphyrin Chemistry

This compound has been utilized in the synthesis of porphyrin-based materials. Its bulky tert-butyl groups enhance solubility and reduce π–π stacking among neighboring molecules, which is crucial for achieving desired material properties in applications such as organic photovoltaics and sensors .

Case Study: Porphyrin-Nanographene Conjugates

Research has shown that incorporating this compound into porphyrin structures can lead to improved electronic properties and stability in nanographene conjugates. These materials show promise for applications in optoelectronics due to their enhanced charge transport characteristics .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound serves as a building block for synthesizing biologically active compounds. Its ability to form stable complexes with various substrates makes it valuable in the development of pharmaceuticals targeting specific biological pathways.

Example: Anticancer Agents

Studies have indicated that derivatives of this compound exhibit potential anticancer activity. The compound's structural modifications can enhance its affinity for target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of (3,5-Di-tert-butylphenyl)boronic acid involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its aryl group to a palladium catalyst, which then forms a carbon-carbon bond with an electrophilic partner . The bulky tert-butyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Substituent Effects on Steric and Electronic Properties

The tert-butyl groups in (3,5-Di-tert-butylphenyl)boronic acid introduce substantial steric hindrance compared to smaller substituents (e.g., methyl, methoxy) or para-substituted analogs. For example:

Electronic Effects :

- The tert-butyl groups are strong electron donors via inductive effects, lowering the pKa of the boronic acid compared to electron-withdrawing substituents (e.g., fluoro, chloro).

Anticancer Activity :

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells .

Enzyme Inhibition :

Suzuki-Miyaura Cross-Coupling :

Selectivity in Coupling Reactions :

- Mono-coupling reactions with 3,5-dimethoxyphenylboronic acid selectively target the 2-position of dibromoheteroaromatics, suggesting that substituent size and electronic effects dictate regioselectivity .

Solubility and Stability :

- The tert-butyl groups reduce water solubility, limiting applications in physiological environments.

Material Science :

- Boronic acids like 3-AcPBA and 4-MCPBA have higher pKa (~8–9) than physiological pH, making them less suitable for glucose sensing.

Comparative Data Table

*Estimated based on electronic effects; †Assumed from analogous reactions ; ‡Typical yields for unhindered boronic acids.

Biological Activity

(3,5-Di-tert-butylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and enzyme inhibition. This compound is characterized by its unique structural features that contribute to its interaction with biological targets, including β-lactamases, which are critical in the resistance mechanisms of various bacteria.

- Molecular Formula : C13H19BO2

- Molecular Weight : 220.1 g/mol

- CAS Number : 197223-39-5

- Structure : The compound features two tert-butyl groups attached to a phenyl ring, which enhances its lipophilicity and steric bulk, potentially influencing its biological interactions.

This compound acts primarily as an inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Its mechanism involves the formation of a covalent bond with the active site serine residue of these enzymes, effectively blocking their activity. This interaction is crucial for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Inhibition of β-lactamases

Research has demonstrated that this compound exhibits significant inhibitory activity against various classes of β-lactamases. The following table summarizes the IC50 values for this compound against different β-lactamases:

| Enzyme Type | Enzyme Name | IC50 (µM) |

|---|---|---|

| Class A | AmpC | 0.16 |

| Class B | VIM-2 | 27 |

| Class D | OXA-24 | 132 |

These results indicate that this compound is particularly effective against AmpC β-lactamase, making it a promising candidate for further development as a therapeutic agent to combat antibiotic resistance .

Antimicrobial Activity

In addition to its role as a β-lactamase inhibitor, this compound has shown antimicrobial properties. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Study on Antimicrobial Efficacy

A study published in Nature evaluated the antimicrobial efficacy of several boronic acids, including this compound. The findings indicated that this compound could significantly inhibit bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. The study utilized both qualitative and quantitative methods to assess the compound's effectiveness .

Structure-Activity Relationship Analysis

Another investigation focused on the structure-activity relationship (SAR) of boronic acids revealed that modifications in substituents on the phenyl ring can drastically affect biological activity. The presence of bulky tert-butyl groups was found to enhance lipophilicity and improve binding affinity to β-lactamases . This insight is critical for designing more effective inhibitors based on the boronic acid scaffold.

Q & A

Basic: What synthetic methodologies are effective for preparing (3,5-Di-tert-butylphenyl)boronic acid, and how are impurities removed?

Answer:

The synthesis of aryl boronic acids like this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. A common approach is lithiation of the corresponding aryl bromide followed by treatment with triisopropyl borate . For sterically hindered substrates like those with tert-butyl groups, optimized conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, refluxing toluene) improve yields . Purification often requires chromatography or recrystallization due to boronic acid sensitivity to protodeboronation. Impurities from residual catalysts are minimized via aqueous washes (e.g., NH₄Cl) and chelating agents .

Basic: How is this compound characterized spectroscopically?

Answer:

Key techniques include:

- ¹¹B NMR : Confirms boronic acid structure (δ ~30 ppm for free boronic acid; shifts upon esterification) .

- ¹H/¹³C NMR : tert-butyl groups appear as singlets (δ ~1.3 ppm for ¹H; ~30 ppm for ¹³C). Aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (MS) : High-resolution MS (ESI/APCI) verifies molecular ion peaks and detects degradation products .

Advanced: How do steric effects from tert-butyl groups influence reactivity in cross-coupling reactions?

Answer:

The tert-butyl groups introduce steric hindrance, slowing transmetalation steps in Suzuki reactions. This can reduce yields but enhance regioselectivity in ortho-substituted systems . Computational studies (DFT) reveal that bulky substituents increase activation barriers for Pd-OB(OH)₂ intermediates, necessitating higher temperatures or stronger bases . For example, in nitrile-boronic acid cross-couplings, steric shielding prevents undesired decarbonylation pathways, directing reactivity toward specific intermediates .

Advanced: What strategies stabilize this compound against thermal degradation?

Answer:

Thermogravimetric analysis (TGA) shows that electron-withdrawing groups (e.g., CF₃) improve thermal stability, while bulky tert-butyl groups may reduce oxidative degradation . Strategies include:

- Protection as boronic esters : Trifluoroborate salts or pinacol esters enhance stability during high-temperature reactions .

- Solvent optimization : Anhydrous conditions (e.g., THF, DMF) minimize hydrolysis.

- Additives : Radical scavengers (e.g., BHT) mitigate decomposition in oxidative environments .

Advanced: How can this compound be applied in enzyme inhibitor design?

Answer:

Boronic acids mimic tetrahedral transition states in enzyme catalysis. For proteasome inhibitors (e.g., bortezomib), the tert-butyl groups may enhance hydrophobic binding to catalytic sites . Methodological steps include:

- Molecular docking : Assess steric compatibility with target enzymes (e.g., 20S proteasome).

- Kinetic assays : Measure inhibition constants (Kᵢ) via fluorescence-based protease activity assays .

- Metabolic stability tests : Evaluate boronic acid → boric acid conversion in plasma to predict pharmacokinetics .

Basic: What are its applications in polymer and materials science?

Answer:

The boronic acid moiety enables dynamic covalent bonding in stimuli-responsive hydrogels. For example:

- Drug delivery : Glucose-sensitive hydrogels utilize reversible diol-boronate complexes for insulin release .

- Self-healing materials : Boronic acid-functionalized polymers undergo pH-dependent reconfiguration .

- Sensors : Conjugated polymers with tert-butyl groups improve solubility and fluorescence quenching efficiency .

Advanced: How do computational methods predict its electronic structure and reactivity?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites on the aromatic ring .

- Frontier molecular orbitals (FMOs) : Predict regioselectivity in electrophilic substitution (HOMO localization at para positions) .

- Transition-state modeling : Compare activation energies for protodeboronation vs. cross-coupling pathways .

Advanced: What factors govern its binding kinetics with diols in sensor applications?

Answer:

Kinetic studies (stopped-flow fluorescence) show:

- kon values : D-fructose binds faster than D-glucose due to favorable stereoelectronic alignment .

- Steric effects : tert-butyl groups may slow binding by limiting diol access to the boron center.

- pH dependence : Binding is optimal at physiological pH (pKa ~8.5 for boronic acid → boronate formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.